molecular formula C12H12 B14677317 2-(Propan-2-ylidene)-2H-indene CAS No. 37620-72-7

2-(Propan-2-ylidene)-2H-indene

Cat. No.: B14677317
CAS No.: 37620-72-7
M. Wt: 156.22 g/mol
InChI Key: LRQBKMUJLKHEPC-UHFFFAOYSA-N
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Description

2-(Propan-2-ylidene)-2H-indene is an organic compound characterized by the presence of an indene ring structure with a propan-2-ylidene substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Propan-2-ylidene)-2H-indene typically involves the condensation of indene with acetone under acidic or basic conditions. The reaction is carried out by mixing indene and acetone in the presence of a catalyst such as sulfuric acid or sodium hydroxide, followed by heating to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process includes the use of continuous flow reactors to ensure efficient mixing and reaction of the starting materials. The product is then purified through distillation or recrystallization to achieve the desired purity.

Chemical Reactions Analysis

Types of Reactions

2-(Propan-2-ylidene)-2H-indene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the indene ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.

    Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are employed under appropriate conditions.

Major Products Formed

    Oxidation: Ketones, carboxylic acids

    Reduction: Alcohols

    Substitution: Halogenated indenes, amines, hydroxylated indenes

Scientific Research Applications

2-(Propan-2-ylidene)-2H-indene has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(Propan-2-ylidene)-2H-indene involves its interaction with molecular targets such as enzymes and receptors. The compound can modulate biological pathways by binding to active sites or altering the conformation of target proteins, thereby influencing their activity. The specific pathways and targets depend on the functional groups present on the indene ring and the nature of the substituents.

Comparison with Similar Compounds

Similar Compounds

  • 2-(Propan-2-ylidene)hydrazinecarboxamide
  • 1-Methyl-4-(propan-2-ylidene)cyclohex-1-ene
  • N-(Propan-2-ylidene)aniline

Uniqueness

2-(Propan-2-ylidene)-2H-indene is unique due to its indene ring structure combined with a propan-2-ylidene substituent, which imparts distinct chemical reactivity and potential applications. Compared to similar compounds, it offers a different set of functional groups and reactivity patterns, making it valuable for specific synthetic and research purposes.

Properties

CAS No.

37620-72-7

Molecular Formula

C12H12

Molecular Weight

156.22 g/mol

IUPAC Name

2-propan-2-ylideneindene

InChI

InChI=1S/C12H12/c1-9(2)12-7-10-5-3-4-6-11(10)8-12/h3-8H,1-2H3

InChI Key

LRQBKMUJLKHEPC-UHFFFAOYSA-N

Canonical SMILES

CC(=C1C=C2C=CC=CC2=C1)C

Origin of Product

United States

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